1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors of Rho Associated Protein Kinases (ROCK)
Urea derivatives have been identified as potent inhibitors of Rho associated protein kinases (ROCK1 and 2), which are significant for cancer research and treatment. These inhibitors show remarkable differences in activity based on their stereochemistry and substituent patterns, highlighting the potential for developing targeted cancer therapies (Pireddu et al., 2012).
5-Lipoxygenase Inhibitory Activities
Some novel 2-substituted benzofuran hydroxyamic acids, acting as rigid analogs of simple phenyl hydroxamates, have been synthesized and evaluated for their in vitro and in vivo 5-lipoxygenase activity. These compounds are potent inhibitors of the enzyme, suggesting their potential in developing anti-inflammatory and anticancer agents (Ohemeng et al., 1994).
Antiproliferative Screening
Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. These derivatives exhibit significant activity, especially against breast carcinoma, indicating their potential as leads in the development of new anticancer drugs (Perković et al., 2016).
Acetylcholinesterase Inhibitors
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has been synthesized and assessed for antiacetylcholinesterase activity. These compounds are designed to optimize spacer length linking pharmacophoric moieties, showing high inhibitory activities and potential for treating neurodegenerative diseases (Vidaluc et al., 1995).
Interaction with DNA
Research on Schiff bases containing urea derivatives has shown significant interactions with calf-thymus DNA, indicating potential applications in the development of new therapeutic agents targeting genetic material (Ajloo et al., 2015).
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-18(22,12-7-8-15-16(9-12)25-11-24-15)10-19-17(21)20-13-5-3-4-6-14(13)23-2/h3-9,22H,10-11H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWABNGSBVJGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1OC)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.